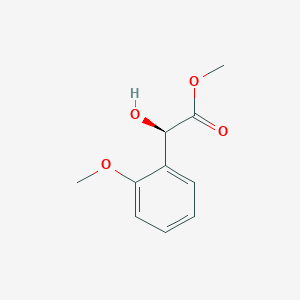

(R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

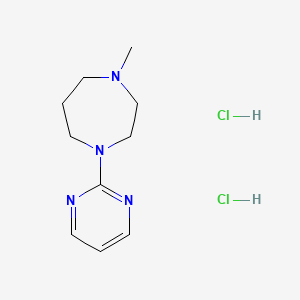

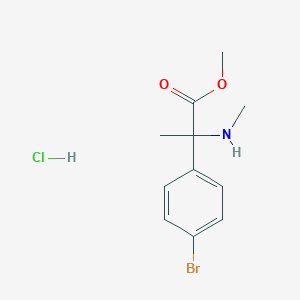

“®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate” is a chemical compound. Its IUPAC name is “®-2-hydroxy-2-(2-methoxyphenyl)acetic acid” and its SMILES notation is "O=C(O)C@HC1=CC=CC=C1OC" .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with acetic anhydride or acetyl chloride . A specific synthesis method for “®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate” was not found in the search results.Molecular Structure Analysis

The molecular structure of “®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate” can be represented by the SMILES notation "O=C(O)C@HC1=CC=CC=C1OC" . This indicates that the compound contains a carboxylic acid group (O=C(O)), a hydroxyl group (C@H), and a methoxy group (OC) attached to a phenyl ring (C1=CC=CC=C1).Scientific Research Applications

1. Asymmetric Synthesis

(R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate has been utilized in asymmetric synthesis. For instance, asymmetric synthesis techniques have been developed for similar compounds, such as (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate, showcasing the importance of this compound in creating optically active compounds (Urones et al., 1997).

2. Organic Chemistry Experimentation

This compound has been involved in organic chemistry experimental designs. An example is the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, which demonstrates the application in undergraduate courses to enhance student involvement in scientific research and experimental skills (Min, 2015).

3. Neuroprotective Effects

Related compounds, such as phenylpropanoid esters of rhamnose, have been isolated from roots of certain plants and shown to have neuroprotective effects. This indicates the potential application of similar compounds, including this compound, in neuroprotection (Kim & Kim, 2000).

4. Application in Radical Scavenging

Compounds similar to this compound have been found in marine algae and exhibit significant radical scavenging activity. This suggests a potential application in the food or pharmaceutical industry as natural antioxidants (Li et al., 2012).

5. Methylation Studies in Fish

In metabolic studies, similar compounds have been used to understand methylation reactions in fish, highlighting their importance in biological studies (Scheline, 1962).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds have been shown to exert their effects through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Related compounds have been found to influence pathways such as the lipoxygenase (lox) pathway, which plays a crucial role in the metabolism of arachidonic acid and the production of pro-inflammatory mediators .

Pharmacokinetics

The compound’s molecular weight (18217 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ros) .

Properties

IUPAC Name |

methyl (2R)-2-hydroxy-2-(2-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHNZFDETCOCCF-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)

![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)

![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)